molecular formula C19H15F3N4O2S2 B2563123 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392296-94-5

2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2563123
CAS No.: 392296-94-5
M. Wt: 452.47
InChI Key: KOYJACKBAYGTIK-UHFFFAOYSA-N
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Description

2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-methylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)phenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can further influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{5-[({[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • 2-methyl-N-{5-[({[4-methyl-2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

The unique combination of the trifluoromethyl group, thiadiazole ring, and benzamide moiety in 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide distinguishes it from similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide represents a novel addition to the class of thiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several key structural elements:

  • Thiadiazole ring : A five-membered heterocyclic structure that enhances biological activity.
  • Trifluoromethyl group : Known to increase lipophilicity and binding affinity to biological targets.
  • Carbamoyl and methyl groups : Contribute to the overall stability and reactivity of the molecule.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the thiadiazole ring may participate in hydrogen bonding with target proteins. This mechanism is similar to other thiadiazole derivatives known for their pharmacological effects .

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity can be attributed to the induction of apoptotic cell death and cell cycle arrest at specific phases .

CompoundCell LineIC50 (µg/mL)Mechanism
4iMCF-70.28Apoptosis induction
4eHepG29.6Down-regulation of MMP2 and VEGFA

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole ring is crucial for this activity .

Case Studies

  • Anticancer Activity : A study evaluated a series of thiadiazole derivatives against breast cancer cells. The results indicated that certain modifications in the structure enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug design .
  • Antimicrobial Efficacy : Another study focused on synthesizing new thiadiazole derivatives that showed high antibacterial effects using agar diffusion methods. Compounds tested demonstrated substantial inhibition zones against pathogenic bacteria .

Properties

IUPAC Name

2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S2/c1-11-6-2-3-7-12(11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-9-5-4-8-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYJACKBAYGTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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